2-Bromo-2,2-difluoro-1-phenylethanone
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Description
2-Bromo-2,2-difluoro-1-phenylethanone is a chemical compound that is part of the phenylethanone derivatives family. It is characterized by the presence of a bromine atom and two fluorine atoms attached to the second carbon of the ethanone group, with a phenyl group attached to the first carbon. This compound is of interest due to its potential applications in organic synthesis and medicinal chemistry.
Synthesis Analysis
The synthesis of related brominated phenylethanone derivatives has been explored through various methods. For instance, a protocol for the regioselective formation of polysubstituted 1-naphthols involves the bromide-mediated intermolecular annulation of phenylethanone derivatives with alkynes, using a bromine catalyst under mild conditions . Another method for synthesizing dibromo-arylethanones includes the bromination of 1-arylethanones with an H2O2-HBr system, which replaces hydrogen atoms in the methyl group with bromine and can also brominate the aromatic ring .
Molecular Structure Analysis
The molecular structure of 2-Bromo-2,2-difluoro-1-phenylethanone would consist of a ketone functional group (C=O) bonded to a phenyl group and a bromodifluoromethyl group (CBrF2). The presence of halogens such as bromine and fluorine can significantly influence the electronic properties of the molecule, potentially affecting its reactivity and interactions with other molecules.
Chemical Reactions Analysis
Brominated phenylethanone derivatives can undergo various chemical reactions. For example, they can participate in annulation reactions with alkynes to form 1-naphthols . The presence of bromine and fluorine atoms in the molecule can also lead to unique reactivity patterns, such as the formation of radicals or carbenes upon decomposition or photoexcitation . These reactive intermediates can be involved in further chemical transformations.
Physical and Chemical Properties Analysis
The physical and chemical properties of 2-Bromo-2,2-difluoro-1-phenylethanone would be influenced by its molecular structure. The presence of halogen atoms is likely to increase the density and boiling point of the compound compared to non-halogenated analogs. The electronegativity of the fluorine atoms could affect the acidity of the protons adjacent to the carbonyl group, while the bromine atom could be involved in electrophilic substitution reactions due to its leaving group ability.
Relevant Case Studies
While there are no direct case studies on 2-Bromo-2,2-difluoro-1-phenylethanone, related compounds have been studied for their potential applications and reactivity. For instance, the mutagenicity of a halogenated olefin, which is a presumed metabolite of the inhalation anesthetic halothane, has been investigated . Additionally, the synthesis of bromofluorene using bromination agents and the study of nucleophilic reactions at vinylic centers involving dibromo-difluoroethylene compounds provide insights into the reactivity of brominated and fluorinated compounds .
Scientific Research Applications
Enzyme Activity and Affinity Labeling
2-Bromo-2,2-difluoro-1-phenylethanone (also known as bromoacetophenone in some contexts) has been utilized as an affinity reagent for human liver aldehyde dehydrogenase (EC 1.2.1.3), specifically labeling a unique tryptic peptide in the enzyme. This labeling led to the identification of an active site of aldehyde dehydrogenase, marking a significant contribution to understanding the enzyme's structure and function (Abriola et al., 1987). Further studies have detailed the reaction of bromoacetophenone with specific residues within the enzyme, providing insight into the mechanism of enzyme inactivation and the partial-sites reactivity of aldehyde dehydrogenase (Abriola, MacKerell & Pietruszko, 1990).
Organic Synthesis and Functionalization
In organic synthesis, this compound has been involved in the bromide-mediated intermolecular annulation of phenylethanone derivatives with alkynes, facilitating the regioselective formation of polysubstituted 1-naphthols. This process highlights the utility of bromo-substituted intermediates in synthesizing complex organic structures under mild conditions (Lu et al., 2017).
Nucleophilic Substitution Reactions
Computational studies have explored the reactions between imidazole and various 2-bromo-1-arylethanones, including 2-bromoacetophenone, providing valuable insights into the mechanisms and reactivities of these nucleophilic substitutions. Density Functional Theory (DFT) calculations have been instrumental in understanding these reactions, contributing to the broader field of computational chemistry and its application in organic synthesis (Erdogan & Erdoğan, 2019).
properties
IUPAC Name |
2-bromo-2,2-difluoro-1-phenylethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrF2O/c9-8(10,11)7(12)6-4-2-1-3-5-6/h1-5H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QRVPSDIABPAOTN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C(F)(F)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrF2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40477116 |
Source
|
Record name | 2-Bromo-2,2-difluoro-1-phenylethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40477116 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.02 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-2,2-difluoro-1-phenylethanone | |
CAS RN |
1610-04-4 |
Source
|
Record name | 2-Bromo-2,2-difluoro-1-phenylethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40477116 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-bromo-2,2-difluoro-1-phenylethan-1-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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